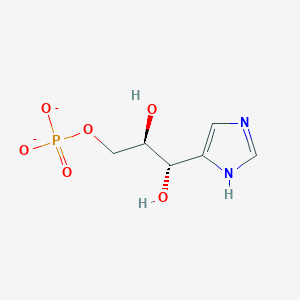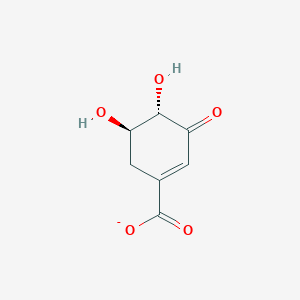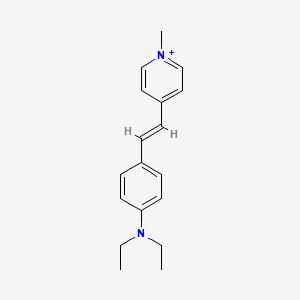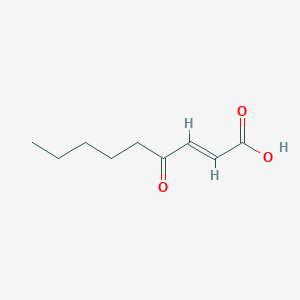
(1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is the monocarboxylic acid anion formed by loss of a proton from the carboxy group of (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid; major microspecies at pH 7.3. It is a conjugate base of a (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
Stereochemical Synthesis : Kondo et al. (1980) described the stereospecific synthesis of cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids, highlighting the stereochemical aspects in synthesizing such compounds, which is crucial for their potential applications in various fields (Kondo et al., 1980).
Labeling for Metabolic Studies : Nakatsuka et al. (1977) improved the synthesis of carbon-14 labeled forms of this compound, which is essential for conducting metabolic studies and understanding the biological pathways of the compound (Nakatsuka et al., 1977).
Microwave-Assisted Hydrolysis : Guo Wen-long (2006) explored the use of microwave technology for hydrolyzing methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, demonstrating a more efficient method for obtaining DV-chrysanthemic acid (Guo Wen-long, 2006).
Optical Resolution in Enantiomer Separation : Simon et al. (1990) conducted studies on the optical resolution of this compound via diastereoisomeric salt formation, emphasizing its conformational flexibility and significance in enantiomer separation, which is crucial for creating specific isomers with desired properties (Simon et al., 1990).
Stereochemistry in Mass Spectrometry : Mazunov et al. (1989) investigated the stereochemistry of organic compounds, including this compound, in mass spectrometry. They found that stereospecific fragmentation allows for the identification and quantitative determination of diastereoisomers (Mazunov et al., 1989).
Insecticidal Activity : Burt et al. (1974) explored the geometrical and optical isomers of this compound and its insecticidal esters, demonstrating its potential use in pest control (Burt et al., 1974).
Phototransformation on Surfaces : Raikwar and Nag (2006) studied the photodegradation of alphacypermethrin, which contains this compound, as a thin film on various surfaces, providing insights into its stability and degradation under environmental conditions (Raikwar & Nag, 2006).
Propiedades
Fórmula molecular |
C8H9Cl2O2- |
|---|---|
Peso molecular |
208.06 g/mol |
Nombre IUPAC |
(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/p-1/t4-,6+/m0/s1 |
Clave InChI |
LLMLSUSAKZVFOA-UJURSFKZSA-M |
SMILES isomérico |
CC1([C@H]([C@@H]1C(=O)[O-])C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



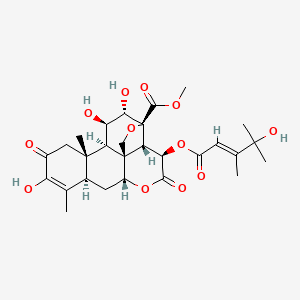
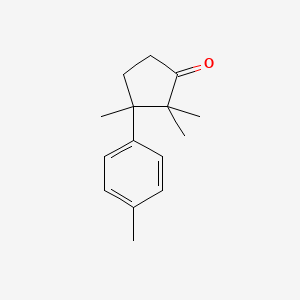


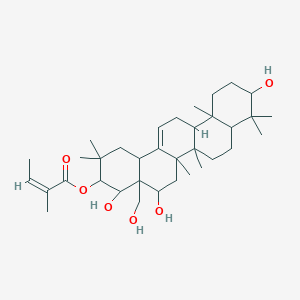
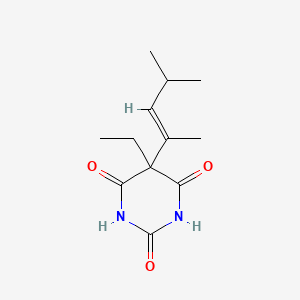
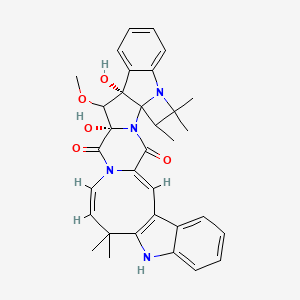
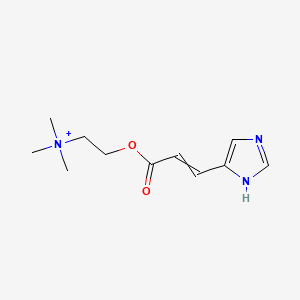
![[(6E,10Z)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1240011.png)
